molecular formula C23H23N3O4S B2434938 3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1286713-85-6

3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2434938
CAS No.: 1286713-85-6
M. Wt: 437.51
InChI Key: LESXOEOAJVCZPN-UHFFFAOYSA-N
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Description

3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is an organic compound featuring a complex structure formed by the fusion of benzo[d]oxazole, benzo[d]thiazole, and piperidine units. Its unique structural arrangement enables diverse reactivity and wide-ranging applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through multi-step organic synthesis. The core synthesis involves:

  • Formation of 4,7-dimethylbenzo[d]thiazole: : This is achieved by cyclization of suitable aromatic amines with thioamides.

  • Formation of the Piperidine Derivative: : Substituted piperidine compounds are prepared using nucleophilic substitution reactions involving halogenated precursors.

  • Linking the Fragments: : The intermediate compounds are connected using etherification and amidation reactions, requiring precise control over temperature and catalysts to ensure high yield.

Industrial Production Methods

Industrial production mirrors lab-scale synthesis but is optimized for large volumes:

  • Batch reactors are used for stepwise addition of reagents.

  • Continuous flow systems may be employed for efficient scaling.

  • Stringent purification methods like recrystallization and chromatography are essential.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly affecting the dimethylbenzo[d]thiazole unit, leading to various oxidized derivatives.

  • Reduction: : Reduction reactions target the oxoethyl linkage, potentially yielding alcohol derivatives.

  • Substitution: : Electrophilic aromatic substitution can introduce various substituents, enhancing the compound's reactivity.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) and electrophiles in acidic medium.

Major Products Formed

  • Oxidized Products: : Alcohols, ketones, and carboxylic acids.

  • Reduced Products: : Alcohol derivatives.

  • Substituted Products: : Varied aromatic derivatives, depending on substituents.

Scientific Research Applications

3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is utilized across:

  • Chemistry: : A precursor in synthesizing advanced organic molecules.

  • Biology: : Investigates enzyme interactions due to its structural mimicry of biologically relevant compounds.

  • Medicine: : Explores pharmaceutical potentials, especially in drug design targeting neurological pathways.

  • Industry: : Used in material science for developing new polymers and functional materials.

Mechanism of Action

The compound operates primarily through:

  • Molecular Targets: : Targets specific enzyme active sites, disrupting normal substrate binding.

  • Pathways Involved: : Influences signaling pathways, particularly those involving neurotransmission, due to its structural affinity to biological molecules.

Comparison with Similar Compounds

3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one stands out for its specific arrangement of benzo[d]oxazole and benzo[d]thiazole units linked through a piperidine ring, offering a distinct reactivity profile compared to similar compounds like:

  • 3-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)methyl)piperidin-1-yl)benzo[d]oxazole: : Lacks the oxoethyl linkage, altering reactivity.

  • 4-(4,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]oxazole: : Simpler structure, less versatile in applications.

There you go, a comprehensive guide to this fascinating compound!

Properties

IUPAC Name

3-[2-[4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-14-7-8-15(2)21-20(14)24-22(31-21)29-16-9-11-25(12-10-16)19(27)13-26-17-5-3-4-6-18(17)30-23(26)28/h3-8,16H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESXOEOAJVCZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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